Metamelfalan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGAVODICPCDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862531 | |
| Record name | 3-[Bis(2-chloroethyl)amino]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-79-5, 1088-78-4, 1088-80-8 | |
| Record name | Metamelfalan, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-m-Sarcolysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-DL-Sarcolysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METAMELFALAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA40E8GDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Conceptual Framework of Alkylating Agents in Cancer Therapy
Alkylating agents represent a foundational class of chemotherapy drugs utilized in the treatment of various malignancies guidechem.comkb.separchem.com. Their antineoplastic effect stems from their ability to introduce alkyl groups into biological molecules, primarily DNA guidechem.comparchem.comamericanchemicalsuppliers.com. This alkylation process leads to damage to the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription guidechem.comamericanchemicalsuppliers.com.
The mechanism of action of alkylating agents involves the formation of covalent bonds with nucleophilic centers on DNA bases, particularly the N7 position of guanine (B1146940) guidechem.comamericanchemicalsuppliers.com. This can result in several types of DNA damage, including base mispairing, depurination, and the formation of inter- and intra-strand cross-links americanchemicalsuppliers.comresearchgate.net. These cross-links are particularly cytotoxic as they physically impede the unwinding of the DNA double helix, a necessary step for replication and transcription, ultimately leading to cell cycle arrest and programmed cell death americanchemicalsuppliers.comresearchgate.net. Alkylating agents are often described as cell cycle phase-nonspecific, exerting their effects across all phases of the cell cycle guidechem.comkb.seamericanchemicalsuppliers.com.
Examples of commonly used alkylating agents include nitrogen mustards, nitrosoureas, platinum analogs, and alkyl sulfonates kb.separchem.com. Despite their broad activity, the clinical utility of conventional alkylating agents can be limited by factors such as systemic toxicity and the development of drug resistance mechanisms in cancer cells guidechem.comresearchgate.net.
Research Significance and Context of Metamelfalan Within Antineoplastic Strategies
DNA Interaction and Adduct Formation
The primary mechanism of this compound's activity is its ability to bind to and modify DNA, leading to the formation of adducts and crosslinks that are highly detrimental to cell survival. nih.govncats.io
Mechanisms of DNA Crosslinking and Alkylation
As a bifunctional alkylating agent, this compound possesses two reactive chloroethyl groups. drugbank.com This structure allows it to form covalent bonds with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine (B1146940). drugbank.com The process begins with the formation of a monoadduct, where one of the alkylating arms attaches to a guanine base. Subsequently, the second arm can react with another guanine on either the same DNA strand, creating an intrastrand crosslink, or on the opposite strand, forming a highly cytotoxic interstrand crosslink. medchemexpress.comontosight.ai These interstrand crosslinks are particularly damaging as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. drugbank.comontosight.ai This covalent binding results in significant distortion of the DNA structure, which is then recognized by the cell's damage response machinery. oncohemakey.com
Downstream Molecular Consequences of Genomic DNA Damage
The formation of this compound-induced DNA adducts triggers a robust DNA Damage Response (DDR). cellsignal.com Cellular pathways, including Nucleotide Excision Repair (NER), are activated in an attempt to repair the lesions. cellsignal.comncats.io However, if the damage is too extensive for the cell's repair capacity to handle, it leads to severe downstream consequences. oncohemakey.com The bulky adducts can physically obstruct the progression of DNA and RNA polymerases, leading to stalled replication forks and transcriptional stress. Unrepaired damage and the collapse of replication forks can result in the formation of DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. cellsignal.combio-rad.com These DSBs are potent triggers for the activation of cell cycle checkpoints and programmed cell death pathways. bio-rad.com
Cell Cycle Perturbations Induced by this compound
In response to genomic damage, cells activate checkpoints to halt cell cycle progression, allowing time for DNA repair. oncohemakey.commdpi.com this compound is known to cause significant disruptions in the cell cycle, primarily leading to arrest in the S and G2/M phases. nih.govoncotarget.com
Cell Cycle Arrest in Specific Phases (e.g., S and G2/M Phases)
The presence of this compound-induced DNA adducts physically impedes DNA synthesis, leading to an S-phase arrest. nih.govnih.gov Cells that sustain damage or fail to repair it may then arrest in the G2 phase, preventing them from entering mitosis with a damaged genome. bio-rad.commdpi.com This G2/M checkpoint is a critical control point that ensures the fidelity of chromosome segregation. bio-rad.com The accumulation of cells in the S and G2/M phases is a characteristic response to DNA crosslinking agents. nih.govoncotarget.com
Activation of Cell Cycle Checkpoints
The cell cycle arrest is orchestrated by a complex signaling network involving sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). bio-rad.complos.orgnih.gov These kinases are activated by DNA damage and, in turn, phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2. plos.orgembopress.org Activated CHK1 and CHK2 then target and inhibit the CDC25 family of phosphatases. embopress.org The inactivation of CDC25 proteins prevents the activation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, thereby enforcing the G2/M arrest. nih.govembopress.org
Induction of Regulated Cell Death Pathways
When DNA damage is irreparable, the cell initiates regulated cell death, primarily through apoptosis, to eliminate itself in a controlled manner. wikipedia.orgmednexus.orgnih.gov This process is critical for preventing the propagation of cells with severe genomic instability.
The sustained cell cycle arrest and the accumulation of DNA damage, particularly DSBs, act as key signals to trigger the intrinsic pathway of apoptosis. mdpi.com This pathway is governed by the BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2) members. nih.govmdpi.com The damage signals lead to the activation of pro-apoptotic proteins, which then induce Mitochondrial Outer Membrane Permeabilization (MOMP). nih.gov This permeabilization allows the release of cytochrome c from the mitochondria into the cytosol. mdpi.com In the cytosol, cytochrome c binds to APAF-1, forming a complex known as the apoptosome. mdpi.com The apoptosome then activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. mednexus.orgnih.gov These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. wikipedia.org
Table of Key Proteins and Compounds in this compound's Mechanism of Action
| Category | Name | Role |
| Alkylating Agent | This compound | Induces DNA crosslinks and adducts. nih.gov |
| DNA Base | Guanine | Primary target of alkylation by this compound. drugbank.com |
| DDR Sensor Kinases | ATM (Ataxia-Telangiectasia Mutated) | Senses DNA double-strand breaks and activates checkpoints. bio-rad.com |
| ATR (ATM and Rad3-related) | Senses single-strand DNA and replication stress, activating checkpoints. plos.org | |
| Checkpoint Kinases | CHK1, CHK2 | Mediate cell cycle arrest by phosphorylating downstream targets like CDC25. embopress.org |
| Cell Cycle Regulators | CDC25 Phosphatases | Activate CDKs; inhibited by checkpoint kinases to enforce arrest. embopress.org |
| Cyclin-Dependent Kinases (CDKs) | Drive cell cycle progression; their activity is halted during checkpoint activation. mdpi.com | |
| Pro-Apoptotic Proteins | BAX, BAK | Members of the BCL-2 family that promote mitochondrial outer membrane permeabilization. nih.govmdpi.com |
| Anti-Apoptotic Proteins | BCL-2 | A member of the BCL-2 family that inhibits apoptosis. nih.govmdpi.com |
| Apoptosome Components | Cytochrome c | Released from mitochondria; binds to APAF-1 to initiate apoptosome formation. mdpi.com |
| APAF-1 | Binds to Cytochrome c to form the apoptosome. mdpi.com | |
| Caspases | Caspase-9 | Initiator caspase activated by the apoptosome. mednexus.org |
| Caspase-3, Caspase-7 | Executioner caspases that dismantle the cell during apoptosis. mednexus.org |
List of Compounds and Proteins Mentioned
APAF-1
ATM (Ataxia-Telangiectasia Mutated)
ATR (ATM and Rad3-related)
BAK
BAX
BCL-2
Caspase-3
Caspase-7
Caspase-9
CDC25
CHK1
CHK2
Cyclin-Dependent Kinases (CDKs)
Cytochrome c
Guanine
this compound
Apoptosis Induction Mechanisms
This compound, particularly in the form of its tripeptide derivative L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (also known as MF13), has been shown to be a potent inducer of apoptosis. nih.govmedkoo.comtargetmol.com The process is initiated upon the compound's entry into cancer cells, where it interacts with specific cellular targets, leading to the disruption of cell survival pathways and triggering the apoptotic cascade. evitachem.com
Key molecular events characterize the apoptosis induced by MF13. In studies on human hepatocellular carcinoma (HCC) cell lines, treatment with MF13 resulted in a significant alteration of the Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. researchgate.net Specifically, the expression of the pro-apoptotic protein Bax was markedly increased, while the expression of the anti-apoptotic protein Bcl-2 remained unchanged. researchgate.net This shift leads to a decreased Bcl-2/Bax ratio, a critical determinant that favors the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. researchgate.net
The activation of the caspase cascade is a central feature of apoptosis, and MF13 has been demonstrated to activate this pathway. researchgate.net Research has detected the increased activity of initiator caspases, including caspase-8 (associated with the extrinsic pathway) and caspase-9 (associated with the intrinsic pathway), as well as the executioner caspase-3 in MF13-treated cells. researchgate.net The activation of caspase-3 is a point of convergence for both major apoptotic pathways and is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. These changes, including nuclear fragmentation and DNA degradation into a distinctive ladder pattern, have been observed in tumor cells following exposure to MF13. researchgate.net Studies in animal models have also confirmed that tumor cells in the peritoneal cavities of mice treated with MF13 undergo irreversible apoptosis. nih.gov
Exploration of Other Regulated Cell Death Pathways (e.g., Necrosis, Ferroptosis)
Currently, detailed research specifically linking this compound to other regulated cell death pathways such as necroptosis or ferroptosis is limited in publicly available scientific literature. While the general mechanism of alkylating agents can lead to extensive cellular damage that might trigger necrotic cell death under certain conditions, specific studies detailing the molecular mechanisms of this compound-induced regulated necrosis or ferroptosis are not available.
Intracellular Signaling Pathway Modulation
The induction of apoptosis and other cellular responses by this compound involves the modulation of key intracellular signaling pathways that govern cell cycle progression and survival.
Evidence suggests that this compound's derivative, MF13, influences cell cycle regulation. In human hepatocellular carcinoma cells, treatment with MF13 led to an S-phase blockade. researchgate.net This cell cycle arrest was associated with an increase in the phosphorylated, inactive form of the Retinoblastoma protein (pRb). researchgate.net The phosphorylation of Rb is carried out by cyclin-dependent kinases (CDKs), indicating that MF13 may influence kinase cascades that regulate cell cycle progression. researchgate.net However, direct and detailed research on the specific effects of this compound on major signal transduction networks like the MAPK and PI3K/AKT pathways is not extensively documented in current scientific literature.
This compound influences the expression of genes that are critical for the regulation of apoptosis. americanchemicalsuppliers.com The most direct evidence of this is the observed upregulation of the pro-apoptotic gene Bax in cancer cells treated with the this compound derivative, MF13. researchgate.net The increased expression of Bax alters the balance of Bcl-2 family proteins, thereby lowering the threshold for apoptosis induction. researchgate.net This demonstrates that this compound can modulate the transcriptional activity of key genes involved in cell fate decisions. While it is known to be used in the study of gene expression, further specific examples of its impact on global gene expression profiles are not widely detailed. americanchemicalsuppliers.com
Epigenetic Modifications and Chromatin Remodeling
The influence of this compound on epigenetic mechanisms, which are crucial for regulating gene expression and chromatin structure, remains an area with limited specific research.
There is currently a lack of specific studies in the available scientific literature that detail the direct effects of this compound on histone modifications such as acetylation, methylation, or phosphorylation. As an alkylating agent, its primary mechanism is the crosslinking of DNA, and while this damage can trigger cellular responses that may involve histone modifications as part of the DNA damage response, direct enzymatic modulation of histones by this compound has not been documented.
Data Tables
Table 1: Apoptotic Effects of this compound Derivative (MF13) on Human Hepatocellular Carcinoma (HCC) Cells
| Parameter | Observation in MF13-Treated HCC Cells | Implication | Reference |
| Bcl-2 Family Proteins | Significant increase in Bax expression; no change in Bcl-2 expression. | Decreased Bcl-2/Bax ratio, promoting apoptosis. | researchgate.net |
| Caspase Activity | Increased activity of Caspase-8, Caspase-9, and Caspase-3. | Activation of both intrinsic and extrinsic apoptotic pathways. | researchgate.net |
| Cell Cycle | S-phase blockade and increased phosphorylated Rb (pRb). | Inhibition of cell cycle progression. | researchgate.net |
| DNA Integrity | Nuclear fragmentation and DNA laddering. | Execution phase of apoptosis. | researchgate.net |
DNA Methylation Changes and Their Functional Impact
The interaction between this compound and the epigenetic landscape, specifically DNA methylation, is an area of growing interest, although direct modulation of DNA methylation by this compound itself is not its primary mechanism of action. This compound, a prodrug of melphalan, functions principally as a DNA alkylating agent, inducing DNA damage and subsequent apoptosis. medchemexpress.commedchemexpress.comdrugs.comsemanticscholar.org However, the efficacy of such agents can be significantly influenced by the pre-existing DNA methylation status of cancer cells, and in turn, the cellular response to DNA damage can involve epigenetic modifications.
Research into the interplay between alkylating agents and DNA methylation has revealed important clinical correlations. For example, the methylation status of the O-6-methylguanine-DNA methyltransferase (MGMT) gene promoter is a key predictor of response to some alkylating agents. mdpi.comsmw.ch The MGMT gene encodes a DNA repair enzyme that removes alkyl adducts from guanine. nih.gov Hypermethylation of the MGMT promoter silences the gene, leading to decreased production of the MGMT enzyme. smw.chnih.gov This deficiency impairs the cancer cell's ability to repair the DNA damage induced by alkylating agents, thereby increasing the sensitivity of the tumor to treatment. smw.chnih.gov Studies have shown that a methylated MGMT promoter is associated with better survival outcomes in patients with certain cancers treated with melphalan. nih.gov
Furthermore, the activity of DNA methyltransferases (DNMTs), the enzymes that establish and maintain DNA methylation patterns, can impact the sensitivity of cancer cells to chemotherapy. mdpi.comsmw.ch Preclinical studies have indicated that inhibiting DNMTs can re-sensitize multiple myeloma cells to drugs such as melphalan. nih.gov For example, inhibition of DNMT3B, a de novo DNA methyltransferase, has been shown to sensitize multiple myeloma cells to melphalan, suggesting that targeting the epigenetic machinery can be a valuable strategy in combination with traditional alkylating agents. nih.gov
While direct evidence of this compound inducing widespread changes in DNA methylation patterns is not established as one of its core cytotoxic mechanisms, the therapeutic context in which it operates is deeply intertwined with the epigenetic state of the cancer cell. The functional impact of DNA methylation changes, whether pre-existing or therapeutically induced, is significant.
Functional Impacts of DNA Methylation Changes:
| Type of Change | Mechanism | Functional Impact in Cancer | Relevance to Alkylating Agents |
| Hypermethylation | Increased methylation of CpG islands in gene promoter regions. techscience.com | Silencing of tumor suppressor genes (e.g., genes involved in cell cycle control, apoptosis, and DNA repair). oup.comtechscience.com | Silencing of DNA repair genes like MGMT can increase sensitivity to DNA-damaging agents. smw.chnih.gov |
| Hypomethylation | Decreased methylation of DNA, often affecting repetitive sequences and gene bodies. oup.com | Can lead to chromosomal instability, activation of oncogenes, and loss of genomic imprinting. oup.com | May contribute to the overall genomic instability that makes cancer cells susceptible to DNA damage, but can also activate pro-survival pathways. |
Mechanisms of Resistance to Metamelfalan
Efflux Pump Mediated Resistance
One of the primary ways cancer cells develop resistance to Metamelfalan is by actively pumping the drug out of the cell, thereby reducing its intracellular concentration and limiting its ability to damage DNA. This process is mediated by several families of transmembrane transporter proteins.
Role of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein)
The ATP-binding cassette (ABC) transporter superfamily is a major contributor to multidrug resistance (MDR). nih.govresearchgate.net These proteins utilize the energy from ATP hydrolysis to actively transport a wide array of substrates, including chemotherapeutic drugs, across cellular membranes. nih.gov Overexpression of certain ABC transporters is a well-documented mechanism of resistance to various anticancer drugs. nih.gov
In the context of this compound resistance, several ABC transporters are implicated. For instance, resistin, an adipokine, has been shown to protect myeloma cells from this compound by enhancing the expression of ABC transporters. haematologica.org Specifically, studies have pointed to the upregulation of transporters like ABCC5 and ABCG2 in response to resistin, which correlates with reduced apoptosis in myeloma cells treated with this compound. haematologica.orgresearchgate.net The overexpression of these transporters leads to increased ATP-driven efflux of the drug, lowering its intracellular accumulation and effectiveness. haematologica.org
Table 1: Key ABC Transporters in Drug Resistance
| Transporter Family | Examples | Function in Resistance |
| ABCB | P-glycoprotein (MDR1) | Efflux of a broad range of hydrophobic drugs. |
| ABCC | Multidrug resistance-associated proteins (MRPs), e.g., ABCC5 | Transport of drugs and their conjugated metabolites. |
| ABCG | Breast Cancer Resistance Protein (BCRP), e.g., ABCG2 | Efflux of various structurally diverse drugs. |
Major Facilitator Superfamily (MFS) and Resistance-Nodulation-Division (RND) Systems
Beyond the ABC superfamily, other families of efflux pumps also contribute to multidrug resistance. The Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family are prominent, particularly in prokaryotes, but their principles of broad-spectrum efflux are relevant to understanding general mechanisms of drug resistance. nih.govnih.gov
Major Facilitator Superfamily (MFS): MFS transporters are the largest group of secondary membrane transporters and are found in all kingdoms of life. nih.gov They typically function as single-component pumps that transport small solutes across the inner membrane, often utilizing proton gradients as an energy source. nih.govnih.govresearchgate.net Their role in extruding a wide variety of compounds, including antibiotics and metabolites, makes them significant players in drug resistance. nih.gov
Resistance-Nodulation-Division (RND) Systems: RND transporters are large, tripartite complexes that span the inner and outer membranes of Gram-negative bacteria, enabling them to pump substrates directly from the cytoplasm to the cell exterior. nih.govusm.edu They are known for their broad substrate specificity and are major determinants of intrinsic and acquired antibiotic resistance. nih.govmdpi.com The RND family is clinically the most significant among Gram-negative bacteria. mdpi.com
Substrate Specificity and Transport Dynamics of Efflux Pumps Relevant to this compound
The effectiveness of an efflux pump in conferring resistance to a specific drug like this compound depends on its substrate specificity. Efflux pumps are often polyspecific, meaning they can recognize and transport a wide range of structurally and chemically diverse compounds. nih.gov
The RND component of tripartite systems is predominantly responsible for substrate recognition and transport. nih.gov For example, in Acinetobacter baumannii, the AdeIJK pump has a broad substrate specificity that includes β-lactams, chloramphenicol, and fluoroquinolones, while the AdeABC pump has a narrower, distinct substrate profile. nih.gov The substrate recognition in MFS transporters like CraA from A. baumannii involves specific amino acid residues within a predominantly hydrophobic binding cavity, which allows for the recognition of various drugs. doaj.org While direct studies detailing the specific interactions of this compound with the binding pockets of these diverse pumps are limited, their known ability to transport a wide array of hydrophobic and amphipathic molecules suggests a high potential for this compound to be a substrate.
DNA Repair Pathway Overexpression and Adaptation
This compound exerts its cytotoxic effects by forming adducts and interstrand crosslinks (ICLs) in DNA, which block replication and transcription, ultimately leading to cell death. youtube.com Consequently, the efficiency of a cell's DNA repair machinery is a critical determinant of its sensitivity or resistance to this compound. researchgate.net Enhanced DNA repair capacity allows cancer cells to more effectively remove this compound-induced lesions, thus promoting survival. researchgate.netashpublications.org
Nucleotide Excision Repair (NER) Mechanisms
The Nucleotide Excision Repair (NER) pathway is a versatile system responsible for removing a wide variety of bulky, helix-distorting DNA lesions. nih.gov This pathway is crucial for repairing the types of damage caused by alkylating agents. Research has demonstrated that the NER system can recognize and excise this compound monoadducts from DNA. nih.gov
Studies involving cell-free extracts have shown that oligomers containing this compound adducts are excised, and this activity is absent in cells with mutations in NER genes, confirming the pathway's role. nih.gov The NER pathway involves several key proteins, including ERCC1, XPA, and XPC. nih.gov While some studies have not found a direct correlation between the mRNA expression of individual NER genes and this compound sensitivity in certain cancer cell lines, the pathway as a whole is considered a vital determinant of cytotoxicity for alkylating agents. nih.gov A reduced capacity to repair ICLs, a key lesion induced by this compound, has been associated with NER deficiency. frontiersin.org
Base Excision Repair (BER) Mechanisms
The Base Excision Repair (BER) pathway is primarily responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, and deamination. plos.org The involvement of BER in repairing this compound-induced damage is complex. While NER is thought to handle the bulkier adducts, BER may play a role in processing some of the alkylated bases or secondary lesions. researchgate.net
Intriguingly, some studies suggest an "inverse switch" in this compound-resistant multiple myeloma cells, where BER is downregulated while other repair pathways, like non-homologous end-joining (NHEJ) for double-strand breaks, are upregulated. plos.orgnih.gov In this model, reduced levels of specific DNA glycosylases (the enzymes that initiate BER), such as UNG2, NEIL1, and MPG, were observed in resistant cells. plos.orgdocumentsdelivered.com This downregulation of BER might prevent the creation of repair intermediates that could interfere with the more critical repair of highly toxic interstrand crosslinks, thereby contributing to resistance. plos.orgresearchgate.net Conversely, upregulation of key BER proteins like APEX1 and APEX2 has also been linked to this compound resistance in other contexts. mdpi.com DNA glycosylase-initiated BER has been identified as a potential alternative pathway for repairing ICLs. frontiersin.org
Table 2: Key DNA Repair Pathways in this compound Resistance
| Pathway | Key Proteins | Function in Resistance |
| Nucleotide Excision Repair (NER) | XPA, XPC, ERCC1 | Removes bulky this compound-DNA adducts. nih.gov |
| Base Excision Repair (BER) | UNG2, NEIL1, MPG, APEX1/2 | Repairs non-bulky base damage; its role is complex and may involve downregulation to facilitate ICL repair. plos.orgmdpi.com |
| Non-homologous End-Joining (NHEJ) | DNA-PK | Repairs double-strand breaks; can be upregulated in resistant cells. researchgate.netplos.org |
| Homologous Recombination (HR) | BRCA1, RAD51 | Repairs double-strand breaks and ICLs; overexpression is linked to resistance. researchgate.netmdpi.com |
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
DNA damage repair pathways are pivotal in the cellular response to alkylating agents like this compound. Enhanced repair of drug-induced DNA lesions can lead to therapeutic resistance. Both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are critical DNA double-strand break (DSB) repair mechanisms that have been implicated in resistance to this compound.
HR is a high-fidelity repair pathway that uses a sister chromatid as a template. Studies have shown a correlation between increased HR capacity and resistance to melphalan (B128). Conversely, NHEJ is a more error-prone pathway that ligates broken DNA ends directly. While its role in this compound resistance is also under investigation, targeting components of the NHEJ pathway, such as the DNA-dependent protein kinase (DNA-PK), is being explored as a therapeutic strategy to overcome resistance.
| DNA Repair Pathway | Role in this compound Resistance | Key Proteins Involved | Therapeutic Implication |
|---|---|---|---|
| Homologous Recombination (HR) | Enhanced HR capacity is associated with increased resistance. | RAD51, BRCA1, BRCA2 | Inhibitors of HR proteins are being investigated to sensitize resistant tumors. |
| Non-Homologous End Joining (NHEJ) | Upregulation may contribute to resistance, though its role is complex. | Ku70/80, DNA-PKcs, Ligase IV | Targeting DNA-PKcs is a potential strategy to overcome resistance. |
Glutathione (B108866) Detoxification System Activation
The glutathione (GSH) detoxification system is a major cellular defense mechanism against xenobiotics, including chemotherapeutic agents. Activation of this system can lead to the inactivation of this compound, thereby reducing its cytotoxic effects.
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of GSH to various electrophilic compounds, including this compound. This conjugation reaction detoxifies the drug by increasing its water solubility and facilitating its efflux from the cell. Overexpression of GSTs, particularly the Pi class (GSTP1), has been frequently observed in this compound-resistant cancer cells. This increased enzymatic activity leads to enhanced drug detoxification and contributes significantly to the resistant phenotype.
The intracellular concentration of GSH is a critical determinant of cellular sensitivity to this compound. Elevated levels of GSH can neutralize the drug and protect cancer cells from its cytotoxic effects. The synthesis and recycling of GSH are tightly regulated processes. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the antioxidant response and plays a crucial role in maintaining GSH homeostasis. Under conditions of oxidative stress induced by chemotherapy, Nrf2 can be activated, leading to the upregulation of genes involved in GSH synthesis and regeneration. Studies have shown that this compound-resistant cells often exhibit higher basal and inducible levels of Nrf2 and GSH compared to their sensitive counterparts.
| Cell Line | Treatment | Relative Nrf2 Protein Expression (Fold Change) | Intracellular GSH Levels (Fold Change) |
|---|---|---|---|
| Drug-Sensitive | Control | 1.0 | 1.0 |
| Drug-Sensitive | This compound | 3.0 | 3.0 |
| Drug-Resistant | Control | 3.0 | Higher basal levels |
| Drug-Resistant | This compound | 6.0 | Further increased levels |
Alterations in Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a primary mechanism by which chemotherapeutic agents kill cancer cells. Alterations in the signaling pathways that control apoptosis can confer resistance to drugs like this compound.
The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family is critical for determining a cell's susceptibility to apoptosis. Interestingly, studies in multiple myeloma have shown that resistance to this compound appears to be independent of the expression levels of the anti-apoptotic protein Bcl-2. nih.gov This suggests that other mechanisms are more dominant in conferring resistance to this particular agent in this malignancy.
The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to DNA damage. Mutations in the TP53 gene are a common event in cancer and are often associated with resistance to chemotherapy. In the context of this compound, mutations in TP53 have been shown to increase resistance. nih.gov Loss of p53 function can lead to a failure to initiate the apoptotic cascade in response to this compound-induced DNA damage, allowing cancer cells to survive and proliferate.
| Protein | Expression/Status in this compound-Resistant Cells | Impact on Apoptosis |
|---|---|---|
| p53 | Mutated or loss of function. nih.gov | Failure to induce apoptosis in response to DNA damage. nih.gov |
| Bcl-2 | Expression levels not consistently correlated with resistance. nih.gov | Resistance to this compound appears to be independent of Bcl-2 levels in multiple myeloma. nih.gov |
| Mcl-1 | Often overexpressed in multiple myeloma. | A key survival factor for myeloma cells. |
| BAX/BAK | Ratio to anti-apoptotic proteins is a determinant of apoptosis. | Activation is required for mitochondrial-mediated apoptosis. |
Caspases are a family of proteases that execute the apoptotic program. They are activated in a cascade, with initiator caspases (e.g., caspase-9) activating executioner caspases (e.g., caspase-3). Once activated, executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Resistance to this compound can arise from defects in the caspase activation cascade. For instance, reduced expression or activity of initiator or executioner caspases can prevent the efficient dismantling of the cell. While cytotoxic agents are known to induce the activation of caspase-3, -8, and -10 in multiple myeloma cells, specific impairments in these pathways that are directly linked to this compound resistance are an area of ongoing investigation. frontiersin.org A failure to efficiently activate these critical executioner enzymes would allow cancer cells to evade drug-induced cell death.
Target Modification or Bypass Mechanisms
Resistance to this compound can arise from alterations that either repair the damage inflicted by the drug on its primary target, DNA, or activate alternative signaling cascades that promote cell survival, effectively bypassing the drug's cytotoxic effects.
The primary mechanism of action for this compound, like its parent compound melphalan, involves the alkylation of DNA, leading to the formation of DNA monoadducts and interstrand cross-links (ICLs). These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately triggering cell death. A principal mechanism of resistance, therefore, does not involve modification of the drug's initial target but rather an enhanced capacity of the cancer cell to repair this DNA damage. nih.gov
Several DNA repair pathways have been implicated in conferring resistance to melphalan. researchgate.net Melphalan-resistant multiple myeloma cells have been shown to possess an enhanced ability to repair ICLs compared to their drug-sensitive counterparts. nih.gov This is often linked to the upregulation of specific DNA repair pathways:
Fanconi Anemia (FA)/BRCA Pathway: This pathway is crucial for the repair of ICLs. Studies have demonstrated that melphalan-resistant myeloma cell lines exhibit elevated gene expression related to the FA/BRCA pathway. nih.gov This enhanced expression leads to more efficient removal of melphalan-induced ICLs, reducing the drug's cytotoxic impact and allowing cells to proceed through the cell cycle. nih.gov
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are major pathways for repairing double-strand DNA breaks, which can arise from the processing of ICLs. In some melphalan-resistant cells, an increased ability to perform HR has been observed. researchgate.net Furthermore, an increased expression of proteins involved in NHEJ, such as XRCC4 and ligase 4, has also been noted in resistant cell lines. nih.gov
Base Excision Repair (BER) and PARP1: Alterations in the BER pathway can also contribute to resistance. A reduction in certain BER enzymes may facilitate the repair of ICLs by other pathways, like the Fanconi anemia pathway, by improving DNA accessibility. nih.govdocumentsdelivered.com The enzyme PARP1, involved in single-strand break repair, is also linked to melphalan resistance. High expression of PARP1 has been associated with reduced survival in patients, and inhibiting PARP1 can increase sensitivity to melphalan, although it may not completely reverse resistance, suggesting the involvement of other repair mechanisms. researchgate.net
In addition to enhanced DNA repair, cancer cells can develop resistance by activating pro-survival signaling pathways that bypass the cytotoxic effects of this compound. This involves a reprogramming of cellular metabolism and signaling cascades. nih.gov
Metabolic Reprogramming: Melphalan-resistant cells have been observed to undergo a metabolic switch similar to the Warburg effect, characterized by increased aerobic glycolysis. nih.govfigshare.com This metabolic shift is accompanied by an upregulation of the Pentose Phosphate Pathway (PPP). The PPP provides essential metabolites needed for DNA synthesis and repair, thus supporting the enhanced DNA repair capacity seen in resistant cells. nih.gov
Activation of Survival Signaling: Resistant cells can increase the secretion of growth factors and cytokines, such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8). These signaling molecules can then activate pro-survival pathways, including the PI3K/p38 pathway, which helps to counteract the drug-induced damage and promote cell survival. nih.gov
The following table summarizes key DNA repair pathways and molecules associated with resistance to melphalan, the parent compound of this compound.
| Pathway/Molecule | Function in Resistance | Research Findings |
| FA/BRCA Pathway | Enhanced repair of DNA interstrand cross-links (ICLs). | Elevated gene expression in resistant myeloma cells leads to enhanced removal of ICLs and reduced growth inhibition. nih.gov |
| PARP1 | Repair of single-strand DNA breaks. | High PARP1 expression is linked to reduced survival; PARP inhibitors can partially re-sensitize cells to melphalan. researchgate.net |
| Homologous Recombination (HR) | Repair of double-strand DNA breaks. | Some resistant cell lines show a significantly higher capacity for HR compared to sensitive parent cells. researchgate.net |
| Non-Homologous End Joining (NHEJ) | Repair of double-strand DNA breaks. | Increased expression of key NHEJ proteins (e.g., XRCC4, Ligase 4) is observed in melphalan-resistant cells. nih.govresearchgate.net |
| Pentose Phosphate Pathway (PPP) | Production of metabolites for DNA synthesis and repair. | Upregulated in resistant cells, providing the necessary building blocks to support enhanced DNA repair. nih.gov |
| VEGF/IL-8 Signaling | Activation of pro-survival pathways (e.g., PI3K/p38). | Increased secretion of VEGF and IL-8 in resistant cells promotes survival despite drug-induced stress. nih.gov |
Cellular Sequestration and Subcellular Compartmentation
Another significant strategy employed by cancer cells to resist this compound is to limit the intracellular concentration of the active drug, preventing it from reaching its DNA target in the nucleus. This is achieved through mechanisms that either actively pump the drug out of the cell or sequester it within specific subcellular compartments or by chemical inactivation.
A primary mechanism of sequestration involves the glutathione (GSH) detoxification system. researchgate.net
Once conjugated with glutathione, the detoxified drug can be actively removed from the cell by efflux pumps, particularly members of the ATP-binding cassette (ABC) transporter superfamily. researchgate.net
ABC Transporters: These membrane proteins function as energy-dependent efflux pumps, expelling a wide range of substrates, including chemotherapeutic drugs and their metabolites, from the cell. frontiersin.orgnih.gov Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance. In the context of melphalan, high expression of the efflux transporter MDR1 (also known as P-glycoprotein or ABCB1) has been associated with lower intracellular drug accumulation and reduced cytotoxicity. bohrium.comnih.gov Inhibiting MDR1 can reverse this resistance and restore sensitivity to the drug. nih.gov
Beyond enzymatic detoxification and efflux, direct sequestration of the drug within cellular components can also contribute to resistance.
Metallothionein (B12644479) (MT): This cysteine-rich, metal-binding protein has been proposed to sequester alkylating agents. Studies have shown that melphalan can covalently bind to metallothionein in tumor cells. nih.gov This binding effectively traps the drug, preventing it from reaching the nucleus and interacting with DNA. nih.gov
Subcellular Organelles: The principle of drug sequestration within specific organelles has been demonstrated for other cytotoxic agents. For example, drugs can be sequestered in melanosomes in melanoma cells, which then contributes to multidrug resistance by reducing the drug's access to the nucleus and promoting its export from the cell via melanosome transport. nih.gov While specific evidence for this compound sequestration in this manner is limited, it represents a plausible physical mechanism of resistance based on subcellular compartmentalization.
The table below details the key molecules and systems involved in the cellular sequestration and compartmentation of melphalan.
| Sequestration Mechanism | Key Molecules/Systems | Function in Resistance |
| Detoxification | Glutathione (GSH), Glutathione S-Transferases (GSTs) | Catalyzes the conjugation of GSH to melphalan, inactivating the drug and preparing it for efflux. researchgate.netnih.govresearchgate.net |
| Efflux | ABC Transporters (e.g., MDR1/ABCB1) | Actively pumps melphalan and its conjugates out of the cell, reducing intracellular drug concentration. bohrium.comnih.gov |
| Direct Sequestration | Metallothionein (MT) | Covalently binds to melphalan, trapping the drug and preventing it from reaching its DNA target. nih.gov |
Preclinical Pharmacological Research and Translational Methodologies
In Vitro Pharmacodynamics and Efficacy Models
In vitro models provide a controlled environment to study the direct effects of pharmacological agents on cancer cells. These systems are fundamental for high-throughput screening and detailed mechanistic investigations.
The cytotoxic and cytostatic effects of melphalan (B128) are commonly quantified using cellular growth inhibition and proliferation assays. These assays measure the reduction in cell number or metabolic activity following drug exposure. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric derived from these assays. harvard.edu
Studies have demonstrated that the cytotoxic effects of melphalan and its derivatives vary across different cancer cell lines. For instance, melphalan esters have shown significantly lower IC50 values compared to the parent drug in various hematological malignancy cell lines, indicating greater potency. nih.gov In retinoblastoma cell lines, melphalan has also demonstrated potent growth inhibitory activity, although resistance can develop with repeated exposure. nih.gov The sensitivity of different cell lines to melphalan can vary significantly, as shown by the wide range of IC50 values observed in B-cell cancer lines. nih.gov
| Cell Line | Cancer Type | Melphalan IC50 (µM) | Reference |
| RPMI8226 | Multiple Myeloma | 8.9 | nih.gov |
| HL60 | Promyelocytic Leukemia | 3.78 | nih.gov |
| THP1 | Acute Monocytic Leukemia | 6.26 | nih.gov |
| RBT-7 (parental) | Retinoblastoma | ~0.3 | nih.gov |
| RBT-12L (parental) | Retinoblastoma | ~4.8 | nih.gov |
| RBT-7-ML (resistant) | Retinoblastoma | 1.3 | nih.gov |
| RBT-12L-ML (resistant) | Retinoblastoma | 17.8 | nih.gov |
This table is interactive. Users can sort and filter the data.
While proliferation assays measure short-term effects, clonogenic survival assays assess the long-term reproductive capacity of cells following drug treatment. springernature.comiaea.org This assay is considered the gold standard for determining cell reproductive death, as it measures the ability of a single cell to proliferate and form a colony. springernature.comnih.gov For DNA-damaging agents like melphalan, which can cause delayed cell death, the clonogenic assay is particularly important as it captures the long-term inability of cells to divide, an effect that might be missed by shorter-term viability assays. springernature.comiaea.org
The process involves treating cells with the drug, then plating them at a low density and allowing them to grow for a period, typically 1-3 weeks. The number of colonies formed is then counted to determine the surviving fraction of cells compared to an untreated control. youtube.com This method provides a more stringent measure of cytotoxicity, reflecting the drug's ability to induce permanent loss of proliferative potential. nih.gov
Flow cytometry is a powerful technique used to analyze the effects of drugs on the cell cycle and to quantify apoptosis. mdpi.comresearchgate.net By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI), one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comnih.gov
Melphalan and its analogs have been shown to induce significant perturbations in the cell cycle. As a DNA alkylating agent, it causes damage that activates cellular checkpoints. patsnap.commdpi.com Research has demonstrated that treatment with melphalan leads to a dose-dependent accumulation of cells in the G2 phase of the cell cycle. researchgate.net In some cell lines, melphalan derivatives have been observed to cause cell cycle arrest in both the S and G2/M phases. mdpi.comnih.gov
Flow cytometry is also used to detect apoptosis by staining for markers such as translocated phosphatidylserine (B164497) (using Annexin V) and DNA fragmentation (sub-G1 peak analysis). mdpi.comresearchgate.net Studies on various hematological cancer cell lines have shown that melphalan and its novel analogs are potent inducers of apoptosis. mdpi.comresearchgate.net For example, after 48 hours of treatment, a significant increase in both early and late apoptotic cells was observed in multiple myeloma and leukemia cell lines. mdpi.com
| Cell Line | Treatment | % of Cells in G2 Phase | % of Apoptotic Cells (Early + Late) | Reference |
| pINDneo | Control | 20.4% | Not Reported | researchgate.net |
| pINDneo | 1 µM Melphalan (24h) | 34.3% | Not Reported | researchgate.net |
| pINDneo | 3 µM Melphalan (24h) | 42.7% | Not Reported | researchgate.net |
| pINDneo | 10 µM Melphalan (24h) | 58.8% | Not Reported | researchgate.net |
| RPMI8226 | EM-T-MEL (48h) | Not Reported | ~40% | mdpi.com |
| THP1 | EM-T-MEL (48h) | Not Reported | ~74% | mdpi.com |
This table is interactive. Users can sort and filter the data.
Identifying molecular biomarkers is crucial for predicting drug sensitivity and understanding mechanisms of resistance. For melphalan, research has focused on genes involved in DNA damage repair, drug transport, and apoptosis regulation. Since melphalan's primary target is DNA, the status of DNA repair pathways, such as those involving homologous recombination and non-homologous end joining, can significantly influence cellular response.
Gene expression profiling of cancer cell lines with varying sensitivity to melphalan has been used to develop predictive signatures. nih.gov For example, a study using a panel of B-cell cancer cell lines identified a gene expression signature that could retrospectively predict relapse and death risk in multiple myeloma patients treated with high-dose melphalan. nih.gov The differential expression of genes in the most sensitive versus the most resistant cell lines provided valuable insights into potential mechanisms of resistance. nih.gov Furthermore, the mechanism of action of melphalan, which involves creating DNA adducts and cross-links, suggests that proteins involved in drug uptake, efflux, and the cellular response to DNA damage are key candidates for biomarker discovery. nih.govpatsnap.com
In Vivo Preclinical Efficacy Models
In vivo models, particularly in rodents, are essential for evaluating the therapeutic efficacy of a drug in a complex biological system, which includes factors like drug metabolism, distribution, and interaction with the tumor microenvironment. eurofins.com
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used in preclinical cancer research. nih.gov Subcutaneous models involve implanting tumor cells under the skin, which allows for easy monitoring of tumor growth. Orthotopic models, in contrast, involve implanting the tumor cells into the corresponding organ of origin (e.g., human neuroblastoma cells into the adrenal gland of a mouse), which often better recapitulates the tumor microenvironment and metastatic potential. nih.govtmc.edu
In vivo studies have confirmed the antitumor activity of melphalan. In a subcutaneous human multiple myeloma xenograft model, treatment with melphalan significantly inhibited tumor progression compared to vehicle-treated controls. nih.gov These studies are critical for demonstrating that the in vitro activity of a compound translates to efficacy in a living organism. While subcutaneous models are valuable for assessing effects on primary tumor growth, orthotopic models are often considered superior for studying metastasis and the influence of the native organ microenvironment on tumor progression and drug response. nih.gov
Patient-Derived Xenograft (PDX) Models
While the literature predominantly refers to the use of human tumor xenograft models, which are closely related to PDX models, these systems have been crucial in establishing the preclinical efficacy of metamelfalan. In these models, human multiple myeloma cells are implanted into immunodeficient mice to create tumors that mimic aspects of the human disease. Studies utilizing this approach have consistently demonstrated that this compound exhibits more potent inhibition of tumor growth compared to equimolar doses of melphalan. These human multiple myeloma xenograft models confirmed the in vitro findings, showing not only better inhibition of tumor growth but also prolonged survival in the animals treated with this compound. This platform allows for the in vivo assessment of the drug's activity in a complex biological system, providing foundational evidence for its therapeutic potential against hematological malignancies.
Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models (GEMMs) represent a sophisticated preclinical platform that allows for the study of cancer in the context of an intact immune system and natural tumor microenvironment. The anti-tumor activity of this compound has been demonstrated in a genetically engineered myeloma model using transgenic immunocompetent Vk*MYK mice. These models, which develop cancer spontaneously due to specific genetic modifications, are considered highly predictive of clinical activity. The use of GEMMs in this compound research helps to validate the drug's efficacy in a model that more closely recapitulates the genetic and physiological aspects of human cancer development and progression.
Assessment of Tumor Growth Inhibition and Regression Endpoints
Preclinical evaluation of this compound consistently demonstrates significant anti-tumor activity across various models. The primary endpoints measured in these studies are the inhibition of tumor growth and the induction of tumor regression. In human multiple myeloma xenograft studies, this compound showed a more potent inhibition of tumor growth when compared directly with its parent compound, melphalan. The increased potency of this compound is a key finding, with in vitro studies showing its half-maximal inhibitory concentration (IC50) to be significantly lower than that of melphalan in both solid and hematological cancer cells. This potent activity has been observed not only in standard cell lines but also in models resistant to conventional therapies, including melphalan and bortezomib. The anti-tumor effects are attributed to the rapid induction of irreversible DNA damage, leading to apoptosis.
Table 1: Comparative Preclinical Efficacy of this compound vs. Melphalan
| Model System | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| Human Xenograft | Multiple Myeloma | More potent tumor growth inhibition than melphalan. | |
| Human Xenograft | Multiple Myeloma | Better inhibition of tumor growth and prolonged survival vs. melphalan. | |
| In Vitro Cell Lines | Hematological Malignancies | Mean IC50 values ~50-fold lower than melphalan. | |
| Melphalan-resistant MM cells | Multiple Myeloma | Potent cytotoxicity and induction of apoptosis where melphalan is ineffective. |
Preclinical Toxicological Mechanisms Research
Investigation of Target Organ Toxicity Pathways in Preclinical Models
Preclinical and clinical data indicate that the primary toxicities associated with this compound are hematological. This points to the bone marrow as a principal target organ of toxicity. As an alkylating agent, this compound's mechanism of action involves inducing DNA damage, which disproportionately affects rapidly dividing cells. The hematopoietic stem and progenitor cells in the bone marrow are highly proliferative, making them particularly susceptible to such agents. This leads to the clinically observed neutropenia and thrombocytopenia. The toxicological mechanism is therefore intrinsically linked to its anti-cancer mechanism of action—the disruption of DNA in rapidly replicating cells. While specific preclinical studies detailing the molecular pathways of target organ toxicity are not extensively described in the provided results, the known pharmacology of alkylating agents provides a strong basis for understanding this toxicity profile.
Metabolomics Applications in Preclinical Toxicity Assessment and Adverse Outcome Pathways
Metabolomics is a powerful technology used in preclinical research to gain mechanistic insights into compound toxicity by analyzing the global profile of small-molecule metabolites in a biological system. This approach can help elucidate Adverse Outcome Pathways (AOPs) by identifying the biochemical alterations that underlie toxic effects. By providing a snapshot of the metabolic state of a cell or organism, metabolomics can identify early biomarkers of toxicity and help to understand the mode-of-action of a hazardous compound.
Currently, there is a lack of publicly available research specifically applying metabolomics to assess the preclinical toxicity of this compound. However, such studies could be valuable. For instance, metabolomic analysis of bone marrow or plasma from preclinical models treated with this compound could reveal specific pathway perturbations (e.g., in nucleotide or amino acid metabolism) that precede hematological toxicity. This could help to refine safety assessments and potentially identify strategies to mitigate adverse effects. While studies have used metabolomics to investigate resistance mechanisms to melphalan, a specific toxicometabolomic assessment of this compound has not been reported.
Genotoxicity and Mutagenicity Studies (Mechanistic Focus)
The primary mechanism of action for this compound is genotoxicity. As a peptide-drug conjugate of melphalan, it acts as an alkylating agent, causing damage to the genetic information within cancer cells. Preclinical mechanistic studies have revealed that this compound induces a rapid, robust, and irreversible DNA damage response.
Key mechanistic findings include:
Rapid DNA Damage Induction : this compound triggers the phosphorylation of the DNA damage marker γ-H2AX as early as two hours after exposure. This is significantly faster than melphalan, which shows similar effects only after 6 to 24 hours in sensitive cells.
Activation of DNA Damage Checkpoints : The drug activates critical checkpoint proteins such as ATR and CHK1, which are involved in the cellular response to DNA damage.
Overcoming Repair Mechanisms : A crucial aspect of this compound's potency is its ability to circumvent certain DNA repair pathways. Unlike melphalan, this compound does not appear to upregulate the DNA repair protein Ku80, which is involved in repairing DNA double-strand breaks. This lack of a robust repair response may contribute to the irreversible nature of the DNA damage and the drug's ability to overcome melphalan resistance.
Induction of Apoptosis : The extensive and irreversible DNA damage ultimately leads to programmed cell death, or apoptosis, even in cancer cells that have developed resistance to other therapies. This compound has shown the ability to induce apoptosis in cells with a non-functional p53 pathway, a common mechanism of drug resistance.
Table 2: Mechanistic Details of this compound-Induced Genotoxicity
| Mechanistic Event | Observation | Implication | Reference |
|---|---|---|---|
| DNA Damage Marker | Rapid phosphorylation of γ-H2AX (at 2h). | More rapid onset of DNA damage compared to melphalan. | |
| Checkpoint Activation | Early phosphorylation of ATR and CHK1. | Robust activation of the DNA damage response pathway. | |
| DNA Repair Pathway | Does not upregulate the DNA repair protein Ku80. | May lead to irreversible DNA damage and overcomes a key resistance mechanism. | |
| Cellular Outcome | Induction of apoptosis. | Effective killing of cancer cells, including those resistant to other agents. | |
| p53 Pathway | Cytotoxic activity in p53-null/mutated cells. | Efficacy is not dependent on a functional p53 tumor suppressor pathway. |
Preclinical Metabolism and Biotransformation Studies
The preclinical assessment of a drug candidate's metabolic fate is crucial for understanding its efficacy and safety profile. This section details the in vitro and in vivo metabolic studies of melphalan in various preclinical species.
In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)
In vitro systems, such as liver microsomes and hepatocytes, are instrumental in elucidating the metabolic pathways of xenobiotics. Studies utilizing rat liver microsomes have been conducted to identify the metabolites of melphalan. The primary biotransformation pathways observed involve conjugation with glutathione (B108866) and hydroxylation.
The incubation of melphalan with rat liver microsomes in the presence of glutathione (GSH) demonstrated the catalytic activity of microsomal glutathione S-transferase (GST). This enzymatic reaction leads to the formation of monoglutathionyl and diglutathionyl derivatives of melphalan. Additionally, smaller quantities of mono- and dihydroxy melphalan derivatives have been identified, suggesting that hydroxylation is also a metabolic route. These findings indicate that both Phase I (hydroxylation) and Phase II (glutathione conjugation) metabolic pathways are involved in the in vitro biotransformation of melphalan. nih.gov
Table 1: In Vitro Metabolites of Melphalan Identified in Rat Liver Microsomes
| Metabolite Class | Specific Metabolites Identified | Metabolic Pathway |
| Glutathione Conjugates | Monoglutathionyl melphalan | Phase II Conjugation |
| Diglutathionyl melphalan | Phase II Conjugation | |
| Hydroxylated Metabolites | Monohydroxy melphalan | Phase I Oxidation |
| Dihydroxy melphalan | Phase I Oxidation |
In Vivo Metabolite Profiling and Excretion Pathways in Preclinical Species
In vivo studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The excretion profile of melphalan has been investigated in rats, dogs, and monkeys.
In rats , biliary excretion appears to be a route of elimination, with approximately 2% of an administered dose being excreted as unchanged melphalan in the bile.
Studies in dogs have shown that after administration of radiolabeled melphalan, 44% of the total radioactivity is recovered in the urine, with about 8% of that being the parent compound. Fecal excretion accounts for 25% of the radioactivity. Biliary excretion is also a significant pathway in dogs, with 11% of the dose appearing in the bile within 30 minutes of administration, of which approximately 80% is unchanged melphalan. nih.gov
In monkeys , urinary excretion is a notable route for the parent drug, with 20% of the administered dose excreted as unchanged melphalan in the urine.
Table 2: In Vivo Excretion of Melphalan in Preclinical Species
| Species | Route of Excretion | Percentage of Dose | Form |
| Rat | Bile | ~2% | Unchanged Melphalan |
| Dog | Urine | 44% (total radioactivity) | 8% as unchanged melphalan |
| Feces | 25% (total radioactivity) | Not specified | |
| Bile | 11% (within 30 min) | ~80% as unchanged melphalan | |
| Monkey | Urine | 20% | Unchanged Melphalan |
Comparative Metabolism across Preclinical Species
Comparative metabolism studies are vital for selecting the most appropriate animal models for nonclinical safety assessments and for predicting human metabolic pathways. The available data on melphalan excretion reveals species-specific differences in its disposition.
The primary route of elimination for unchanged melphalan appears to differ among the preclinical species studied. In monkeys, a substantial portion of the drug is excreted unchanged in the urine. In contrast, rats exhibit a lower level of biliary excretion of the parent compound. Dogs demonstrate a more complex excretion profile with significant elimination of both parent drug and metabolites through urinary, fecal, and biliary routes. The extensive biliary excretion of unchanged melphalan in dogs suggests that this species might be particularly useful for studying the enterohepatic recirculation of the drug, if any.
These differences in excretion patterns highlight the importance of evaluating the metabolic profile of a drug in multiple species to gain a comprehensive understanding of its likely disposition in humans.
Investigation of Combination Therapeutic Strategies in Preclinical Models
To enhance the therapeutic efficacy of melphalan, preclinical studies have explored its combination with other antineoplastic agents and resistance modulators.
Synergistic Interactions with Other Antineoplastic Agents
The combination of melphalan with other anticancer drugs has been investigated to identify synergistic interactions that could lead to improved treatment outcomes. Preclinical models of multiple myeloma have been instrumental in these investigations.
Bortezomib: Preclinical studies have demonstrated in vitro synergy when bortezomib is combined with melphalan. ashpublications.org This combination has been shown to induce synergistic apoptosis in myeloma cells. aacrjournals.org The mechanism underlying this synergy is thought to involve the inhibition of DNA repair by bortezomib, which enhances the cytotoxic effects of the DNA-damaging agent melphalan. aacrjournals.orgnih.gov
Exportin 1 (XPO1) Inhibitors: The combination of melphalan with XPO1 inhibitors, such as selinexor and eltanexor, has shown strong synergistic anti-tumor effects in preclinical models of human multiple myeloma. nih.govnih.gov This synergistic cell death is attributed to increased DNA damage and decreased DNA repair. Specifically, selinexor has been shown to inhibit the repair of melphalan-induced DNA damage. nih.govnih.gov
Table 3: Preclinical Synergistic Combinations with Melphalan
| Combination Agent | Cancer Model | Observed Effect | Proposed Mechanism of Synergy |
| Bortezomib | Multiple Myeloma | Synergistic apoptosis | Inhibition of DNA repair |
| Selinexor (XPO1 inhibitor) | Multiple Myeloma | Synergistic anti-tumor effects | Increased DNA damage, decreased DNA repair |
| Eltanexor (XPO1 inhibitor) | Multiple Myeloma | Synergistic anti-tumor effects | Increased DNA damage, decreased DNA repair |
Combination with Resistance Modulators (e.g., Efflux Pump Inhibitors)
Drug resistance is a major obstacle in cancer therapy. One mechanism of resistance is the increased efflux of chemotherapeutic agents from cancer cells, mediated by transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs). The combination of anticancer drugs with inhibitors of these efflux pumps is a strategy to overcome such resistance.
While the concept of using efflux pump inhibitors to enhance the efficacy of chemotherapeutic agents is well-established, specific preclinical studies investigating the combination of melphalan with resistance modulators like P-glycoprotein or MRP inhibitors are not extensively reported in the available literature. Further research is warranted to explore the potential of this combination strategy to overcome melphalan resistance in preclinical models.
Rational Design of Preclinical Combination Regimens
The rational design of preclinical combination regimens involving this compound, a methyl ester derivative of the alkylating agent melphalan, is predicated on synergistic or additive interactions with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance. While specific preclinical studies explicitly detailing combination therapies with this compound are limited in publicly available literature, the extensive research on its parent compound, melphalan, provides a strong basis for designing rational combinations. The underlying principle is to target distinct but complementary cellular pathways involved in cancer cell proliferation, survival, and DNA repair.
One of the most explored strategies involves combining alkylating agents with proteasome inhibitors, such as bortezomib. Preclinical models have demonstrated that bortezomib can synergize with melphalan. nih.gov The rationale for this combination lies in the proteasome's role in degrading key proteins involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, bortezomib can prevent the degradation of pro-apoptotic proteins, thereby lowering the threshold for apoptosis induced by DNA damage from melphalan. Furthermore, proteasome inhibitors can impair DNA repair mechanisms, increasing the efficacy of DNA-damaging agents like melphalan. This synergistic interaction has been observed in preclinical and early clinical studies, forming a strong rationale for its investigation. nih.gov
Another rational approach is the combination of this compound with immunomodulatory drugs (IMiDs), such as lenalidomide and thalidomide. In the context of multiple myeloma, IMiDs have pleiotropic effects, including direct anti-tumor activity and modulation of the tumor microenvironment. Combination treatment with melphalan, prednisone, and either thalidomide or lenalidomide has been a standard of care for elderly patients with newly diagnosed multiple myeloma, with comparable efficacy observed between the two IMiDs. mdedge.com The preclinical rationale for this combination is based on the multi-faceted attack on the cancer cells, combining the DNA-alkylating effect of melphalan with the anti-proliferative, anti-angiogenic, and immunomodulatory effects of the IMiDs.
Furthermore, combining this compound with other cytotoxic agents that have different mechanisms of action is a classic strategy to enhance anti-tumor activity. For instance, a synergistic effect has been reported between menogaril, an anthracycline, and melphalan. nih.gov This synergy was observed in exponentially growing cells and was associated with an inhibition of cell cycle progression. nih.gov The principle here is to target different phases of the cell cycle or different cellular processes simultaneously to achieve a greater therapeutic effect.
The table below summarizes the preclinical rationale for combining melphalan, and by extension this compound, with other classes of anti-cancer drugs.
| Combination Agent Class | Preclinical Rationale |
| Proteasome Inhibitors (e.g., Bortezomib) | Inhibition of proteasome-mediated degradation of pro-apoptotic proteins; Impairment of DNA repair mechanisms, leading to increased sensitivity to DNA damage. nih.gov |
| Immunomodulatory Drugs (e.g., Lenalidomide) | Multi-faceted attack through direct anti-tumor effects, anti-angiogenic properties, and modulation of the tumor microenvironment. |
| Anthracyclines (e.g., Menogaril) | Synergistic cytotoxicity by targeting different cellular processes and phases of the cell cycle. nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Analogs and Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound like this compound. These studies involve the synthesis of analogs and derivatives with specific structural modifications to understand how these changes affect their biological activity, selectivity, and pharmacokinetic profiles. For this compound, which is a melphalan ester, SAR studies have focused on modifications of the amino acid carrier, the nitrogen mustard moiety, and the ester group.
The design and synthesis of novel this compound analogs have been driven by the goal of improving its therapeutic index, either by increasing its potency against cancer cells or by reducing its toxicity to normal cells. One approach has been to modify the amino and carboxyl groups of the parent melphalan molecule. nih.gov
A study detailed the synthesis of three novel methyl esters of melphalan where the amino group was replaced with amidine moieties substituted with thiomorpholine (EM-T-MEL), indoline (EM-I-MEL), or 4-(4-morpholinyl) piperidine (EM-MORPIP-MEL). mdpi.comnih.gov These modifications were intended to alter the physicochemical properties of the molecule, potentially affecting its uptake and interaction with DNA. mdpi.com The synthesis of these analogs involves multi-step chemical reactions to introduce the desired functional groups while preserving the reactive nitrogen mustard core. mdpi.com
Another strategy has been the synthesis of melphalan esters with varying alcohol moieties to modulate lipophilicity, which can influence cell membrane permeability and drug distribution. Studies have been conducted on both methyl (EM-MEL) and ethyl esters (EE-MEL) of melphalan, as well as derivatives where the amino group is also modified, such as with a morpholine (EM-MOR-MEL) or diisopropylamine (EM-DIPR-MEL). nih.gov
Furthermore, researchers have synthesized spin-labeled derivatives of melphalan by coupling the alkylating agent with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radicals. nih.gov This approach aims to combine the cytotoxic properties of the nitrogen mustard with the unique characteristics of the nitroxide radical.
The synthesized analogs of this compound have been evaluated for their in vitro biological activity against various cancer cell lines, providing valuable insights into their structure-activity relationships.
The novel amidine-substituted methyl esters of melphalan (EM-T-MEL, EM-I-MEL, and EM-MORPIP-MEL) were tested against hematological malignancy cell lines (THP1, HL60, and RPMI8226). mdpi.com Among these, the EM-T-MEL derivative, containing a thiomorpholine moiety, demonstrated the highest biological activity. It exhibited greater cytotoxic and genotoxic properties than the parent drug, melphalan. mdpi.com This suggests that the introduction of the thiomorpholine-containing amidine group significantly enhances the anti-cancer effects. All three derivatives were found to be potent inducers of apoptosis. mdpi.comresearchgate.net
The following table summarizes the cytotoxic activity (IC50) of these novel melphalan analogs in different cancer cell lines after 48 hours of incubation.
| Compound | HL60 IC50 (µM) | THP1 IC50 (µM) | RPMI8226 IC50 (µM) |
| Melphalan (MEL) | 3.78 | 6.26 | 8.90 |
| EM-I-MEL | 0.90 | 0.45 | 3.90 |
| EM-T-MEL | 0.70 | 0.30 | 3.10 |
| EM-MORPIP-MEL | 0.90 | 0.50 | 4.80 |
Data sourced from a study on novel melphalan analogs. mdpi.com
Mechanistic studies revealed that the enhanced cytotoxicity of these analogs is correlated with their ability to induce DNA damage. The EM-T-MEL derivative, in particular, caused the highest level of DNA damage across the tested cell lines. mdpi.com Furthermore, these novel analogs were shown to have a higher pro-apoptotic activity compared to the unmodified melphalan. researchgate.net
Studies on melphalan esters with modifications at both the carboxyl and amino groups also provided important SAR insights. Esterification of the carboxyl group to form methyl (EM-MEL) or ethyl (EE-MEL) esters significantly increased cytotoxicity compared to melphalan. nih.gov For instance, in the RPMI8226 cell line, EM-MEL and EE-MEL had approximately 8-fold lower IC50 values than melphalan. nih.gov When the amino group was also modified, for example with a morpholine group (EM-MOR-MEL), the resulting compound still showed greater activity than melphalan, although it was less potent than the simple esters. nih.gov This suggests that a free amino group and an esterified carboxyl group represent a favorable combination for enhanced cytotoxicity. nih.gov
The spin-labeled melphalan derivatives also showed significantly higher cytotoxic activity against the K562 human leukemia cell line in vitro compared to the parent compound. nih.gov
Computational Chemistry and in Silico Approaches in Metamelfalan Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. mdpi.comnih.gov In the context of metamelfalan, docking studies are instrumental in modeling its interaction with the active sites of various aminopeptidases, such as Aminopeptidase (B13392206) N (APN).
These simulations can elucidate the specific molecular interactions that govern the binding of this compound to the enzyme's catalytic site. Key interactions would likely involve the peptide portion of this compound fitting into the substrate-binding pocket of the aminopeptidase. Docking can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues of the enzyme. usask.ca For example, the model could predict how the ethyl ester and the fluoro-L-phenylalanine moiety of this compound orient themselves within the active site to facilitate the subsequent hydrolysis of the peptide bond, which releases the active melphalan (B128) payload. nih.govresearchgate.net
By understanding these interactions, researchers can rationalize the substrate specificity of different aminopeptidases for this compound and predict which enzymes are most likely responsible for its activation. This information is critical for understanding its selective toxicity towards tumor cells that overexpress these particular enzymes.
Table 1: Potential Molecular Docking Applications for this compound
| Computational Task | Objective | Potential Insights |
|---|---|---|
| Binding Pose Prediction | Determine the most stable conformation of this compound in the aminopeptidase active site. | Identification of key interacting residues; understanding of substrate recognition. |
| Binding Affinity Estimation | Calculate a scoring function to estimate the binding free energy. | Rank potential activating enzymes; compare binding of this compound analogs. |
| Interaction Analysis | Visualize and characterize non-covalent interactions (e.g., H-bonds, hydrophobic contacts). | Guide the design of new analogs with improved binding or selectivity. |
| Virtual Screening | Dock a library of this compound-like compounds against the enzyme structure. | Identify novel peptide-drug conjugates with potentially higher activation rates. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.orgnih.gov For a peptide-drug conjugate like this compound, QSAR models could be developed to predict various endpoints, such as the rate of enzymatic hydrolysis, cellular uptake, or cytotoxicity.
In a hypothetical QSAR study on this compound analogs, a set of molecules with variations in the peptide carrier or the ester group would be synthesized and tested. Their biological activities (e.g., IC50 values against a cancer cell line) would be measured. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would then be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that links these descriptors to the observed activity. mdpi.com
Such a model could reveal which properties of the peptide moiety are most critical for efficient recognition and cleavage by aminopeptidases. For instance, a QSAR model might show that specific steric or electronic features of the amino acid adjacent to melphalan significantly influence the rate of hydrolysis. This knowledge can then be used to rationally design new analogs with optimized activation kinetics, potentially leading to a more potent and selective therapeutic effect. researchgate.netfrontiersin.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the kinetics of binding events that are not apparent from static models like docking. mdpi.comfrontiersin.org For this compound, MD simulations can be used to study the entire process of its interaction with an aminopeptidase, from initial binding to the catalytic cleavage and release of melphalan. nih.gov
An MD simulation of the this compound-aminopeptidase complex can reveal the flexibility of both the ligand and the protein, showing how the enzyme's active site might adapt to accommodate the substrate. iucc.ac.ilmdpi.com This provides a more realistic model of the binding event. Furthermore, advanced MD techniques, such as metadynamics or steered MD, can be used to simulate the unbinding process or the chemical reaction of hydrolysis. These simulations can help identify transition states and calculate the energy barriers associated with these processes. nih.govboisestate.edu
Table 2: Applications of Molecular Dynamics Simulations in this compound Research
| Simulation Type | Research Focus | Key Information Gained |
|---|---|---|
| Standard MD of Complex | Stability and conformational dynamics of the this compound-enzyme complex. | Flexibility of binding site loops, role of water molecules, stability of key interactions. |
| Enhanced Sampling (e.g., Metadynamics) | Free energy landscape of binding/unbinding and the hydrolysis reaction. | Calculation of binding free energy (ΔG), identification of reaction coordinates and transition states. |
| Steered MD | Simulating the forced dissociation of this compound from the active site. | Insights into the unbinding pathway and potential bottlenecks. |
In Silico ADMET Prediction Methodologies in Drug Discovery
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. nih.govbhsai.org For a peptide-drug conjugate like this compound, predicting its ADMET profile is complex due to its dual nature as a peptide and a small molecule prodrug.
Computational tools can predict a range of properties for this compound. pepdd.com Models can estimate its passive permeability across cell membranes, which is influenced by its high lipophilicity. mdpi.com They can also predict its susceptibility to metabolism by enzymes other than the target aminopeptidases, such as cytochrome P450s, which could lead to off-target effects or premature deactivation. nih.govsupabase.co Furthermore, in silico models can flag potential toxicities, such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition), and predict whether the molecule is likely to be a substrate for efflux transporters like P-glycoprotein (P-gp), which can impact its intracellular accumulation and efficacy. acs.orgstanford.edu
These predictions, while not a substitute for experimental testing, are invaluable for prioritizing and optimizing lead compounds, helping to identify potential liabilities before significant resources are invested. mdpi.com
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govnih.gov For this compound, a pharmacophore model could be developed based on its interaction with the active site of a target aminopeptidase.
Such a model could be created either from the crystal structure of the enzyme bound to a substrate (structure-based) or by aligning a set of known active substrates (ligand-based). nih.gov The resulting pharmacophore model defines the essential spatial arrangement of chemical features required for recognition and binding by the enzyme.
This pharmacophore can then be used as a 3D query to perform a virtual screen of large chemical databases. stanford.edu The goal of this screening would be to identify novel peptide sequences or non-peptidic scaffolds that could also serve as carriers for melphalan or other cytotoxic agents. This approach facilitates "scaffold hopping," enabling the discovery of new chemical entities that mimic the binding mode of this compound but may possess improved properties, such as enhanced stability, better selectivity, or different activation kinetics.
Chemoinformatics and Data Mining for Compound Optimization and Target Identification
Chemoinformatics encompasses the use of computational and informational techniques to solve problems in chemistry, particularly in drug discovery. nih.govnih.gov In the context of this compound research, chemoinformatics and data mining can be applied to optimize the compound and identify new therapeutic opportunities.
By analyzing large datasets of known aminopeptidase substrates and inhibitors, data mining algorithms can identify patterns and relationships that are not immediately obvious. stanford.edu For example, these techniques could be used to analyze the "aminopeptidase fingerprints" of various cancer types by mining gene expression databases. This could help identify which cancers overexpress the specific peptidases that are most efficient at activating this compound, thus identifying new potential indications for the drug.
For compound optimization, chemoinformatics tools can be used to manage and analyze the data from QSAR and ADMET studies. supabase.co Machine learning models can be trained on this data to predict the properties of virtual compounds, allowing for the rapid in silico evaluation of many potential this compound analogs. youtube.com This iterative cycle of prediction, synthesis, and testing, guided by chemoinformatic analysis, can significantly accelerate the process of optimizing the peptide carrier for improved efficacy and a better safety profile. nih.gov
Table of Mentioned Compounds
| Compound Name | Class/Type |
|---|---|
| This compound (Melflufen) | Peptide-Drug Conjugate; Alkylating Agent Prodrug |
| Melphalan | Alkylating Agent |
Bioanalytical Methodologies in Metamelfalan Research
Chromatographic Techniques for Compound and Metabolite Quantification (e.g., LC-MS/MS)
Chromatographic techniques, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are widely employed for the sensitive and selective quantification of chemical compounds and their metabolites in complex biological matrices. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of triple quadrupole mass spectrometry. eag.comtechnologynetworks.com This hyphenated technique is suitable for analyzing a broad range of compounds, including those that are polar, non-polar, or thermolabile. technologynetworks.com
The process typically involves injecting a sample solution onto an LC column, where the components are separated based on their physicochemical properties by a mobile phase. eag.comtechnologynetworks.com The effluent from the LC column is then introduced into a mass spectrometer, where the analytes are ionized. eag.com In tandem mass spectrometry (MS/MS), specific ions (precursor ions) are selected and fragmented, and the resulting product ions are detected and quantified. eag.com This transition of precursor to product ions is highly specific to the compound's structure, providing a high degree of selectivity. eag.com
LC-MS/MS has been utilized for the analysis of various small molecule drugs and their metabolites in biological samples such as plasma, serum, whole blood, urine, cell culture medium, and tissue. bioxpedia.com Method development often involves optimizing sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to clean up the biological matrix and minimize interference. mdpi.comnih.gov
While specific detailed research findings on Metamelfalan quantification using LC-MS/MS were not extensively available in the search results, the principles and applications of LC-MS/MS in bioanalysis of small molecules are well-established. For instance, LC-MS/MS methods have been developed and validated for the quantification of other compounds in human plasma, demonstrating high sensitivity, accuracy, and precision. nih.govresearchgate.netpensoft.net These methods often involve specific chromatographic columns (e.g., C18), optimized mobile phases, and detection in multiple reaction monitoring (MRM) mode via electrospray ionization (ESI). nih.govpensoft.netnih.gov
Data from a study on Metaxalone quantification by LC-MS/MS in human plasma illustrates typical parameters and performance metrics for such bioanalytical methods:
| Parameter | Value | Citation |
| Linear Range | 0.105-10.081 µg/mL | nih.gov |
| LLOQ | 0.105 µg/mL | nih.gov |
| Intra-day Precision | ≤ 6% | nih.gov |
| Inter-day Precision | ≤ 6% | nih.gov |
| Mean Recovery | > 78% | nih.gov |
| Matrix Effects | Not observed | nih.gov |
This example highlights the capability of LC-MS/MS to achieve low limits of quantification and demonstrate good precision and accuracy in biological matrices.
Spectroscopic Methods for Molecular Characterization and Interaction Studies
Spectroscopic methods are valuable tools for the molecular characterization of compounds and the study of their interactions. These techniques probe the interaction of matter with electromagnetic radiation to gain information about molecular structure, functional groups, and the nature of intermolecular forces.
Various spectroscopic techniques are employed in research. For instance, Fourier Transform Infrared (FT-IR) spectroscopy is used to study molecular interactions by analyzing variations in IR band position and intensity, which are sensitive to changes in bond strength and environment. scispace.comspectroscopyonline.com THz spectroscopy is another technique that can provide information on intermolecular vibrations. caltech.edu Near-infrared spectroscopy, in conjunction with chemometric methods like Principal Component Analysis (PCA), can also be used to quantitatively evaluate molecular interactions in mixtures. nih.gov
Mass spectrometry itself, while often coupled with chromatography for separation, is a spectroscopic technique that provides information about the mass-to-charge ratio of ions, aiding in the identification and structural elucidation of compounds and their metabolites. sysrevpharm.orgwikipedia.org MALDI MS has been used to confirm the incorporation of compounds into delivery systems. google.comgoogleapis.comgoogleapis.comgoogleapis.com
Surface Plasmon Resonance imaging (SPRi) is a label-free optical detection technique that allows for real-time kinetic monitoring of biomolecular interactions, such as the binding of small molecules to proteins or other biomolecules. horiba.com This technique can provide insights into the affinity and kinetics of molecular binding events.
While specific applications of these spectroscopic methods directly to this compound were not detailed in the provided search results, the general principles and utility of these techniques in characterizing organic molecules and studying their interactions are well-documented.
Radiochemical Techniques in Metabolism and Distribution Studies (e.g., 14C, 3H Labeling)
Radiochemical techniques, utilizing isotopes such as Carbon-14 (¹⁴C) and Tritium (³H), are essential for studying the metabolism and distribution of compounds in biological systems. By labeling a compound with a radioactive isotope, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using sensitive detection methods.
Studies involving radiolabeled compounds allow for the determination of the extent and rate of absorption, the distribution into various tissues and organs, the pathways and rates of metabolism, and the routes and rates of excretion. cenmed.com These studies are crucial for understanding how a compound is processed by the body over time.
While the search results did not provide specific examples of ¹⁴C or ³H labeling studies directly involving this compound, the use of radiolabeled compounds is a standard practice in drug metabolism and pharmacokinetic studies for various pharmaceutical agents. cenmed.com Radiolabeled compounds can be analyzed using techniques like liquid scintillation counting or accelerator mass spectrometry to quantify the amount of radioactivity in biological samples, thereby providing quantitative data on the compound's disposition.
Future Directions and Emerging Research Avenues
Development of Novel Preclinical Models for Metamelfalan Research (e.g., Organoids, Microfluidic Systems)
The development and utilization of novel preclinical models, such as organoids and microfluidic systems (organ-on-a-chip), represent a significant future direction for this compound research. These advanced models offer the potential to better recapitulate the complexity and heterogeneity of the human tumor microenvironment compared to traditional two-dimensional cell cultures or even conventional animal models accscience.comunl.eduresearchgate.netnih.govnih.gov.
Organoids, as miniature 3D tissue-like structures derived from stem cells or primary tissues, can retain key characteristics of the original tissue or tumor, including cellular composition and architecture accscience.comnih.govnih.gov. Integrating organoids with microfluidic systems can create dynamic environments that mimic physiological conditions, such as blood flow and the transport of nutrients and drugs accscience.comresearchgate.netnih.gov. This can lead to more physiologically relevant preclinical models for evaluating drug response and resistance researchgate.netnih.gov.
For this compound, these models could potentially provide more accurate platforms for:
Assessing its efficacy in a more in vivo-like setting.
Investigating its penetration and distribution within 3D tumor structures.
Studying the impact of the tumor microenvironment on this compound activity.
Evaluating potential synergistic effects with other agents in a complex cellular context.
While the provided search results discuss the general application and advantages of organoids and microfluidic systems in preclinical drug research and disease modeling accscience.comunl.eduresearchgate.netnih.govnih.gov, specific studies applying these models to this compound were not identified. However, the principles suggest their potential value in future investigations of this compound.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
Integrating multi-omics technologies, such as transcriptomics and proteomics, offers a powerful avenue for achieving a systems-level understanding of this compound's effects. Transcriptomics provides insights into gene expression patterns, while proteomics focuses on the analysis of proteins, which are the functional molecules of the cell genexplain.commdpi.comnih.gov.
By applying these technologies to cells or tissues treated with this compound in preclinical models, researchers could potentially:
Identify the comprehensive molecular pathways modulated by this compound.
Uncover potential off-target effects.
Identify biomarkers of response or resistance to this compound.
Elucidate the complex interplay between different biological layers in determining cellular outcomes following this compound exposure genexplain.commdpi.comnih.gov.
Integrating data from multiple omics layers can move beyond simple correlations to reveal causal insights and identify key molecular mechanisms that might be missed by single-omics approaches genexplain.commdpi.com. This holistic view is particularly valuable for complex issues like drug resistance genexplain.com.
While the search results highlight the importance and strategies for integrating multi-omics data in biological and drug research genexplain.commdpi.comnih.govnih.govresearchgate.net, specific studies detailing the multi-omics analysis of this compound treatment were not found. Future research could leverage these technologies to comprehensively map the molecular landscape influenced by this compound.
Advanced Computational Modeling for Mechanism Elucidation and Predictive Biology
Advanced computational modeling, including systems pharmacology and machine learning approaches, holds significant promise for elucidating the mechanisms of this compound and enabling predictive biology in preclinical research. Computational models can integrate diverse types of data from experimental studies to simulate biological processes and predict outcomes unl.edunumberanalytics.comjck.bionih.govornl.gov.
For this compound, computational modeling could be used to:
Develop detailed models of its interaction with its molecular targets.
Simulate its behavior within cellular systems and predict cellular responses.
Analyze complex biological networks affected by this compound based on omics data unl.edunih.gov.
Predict potential mechanisms of resistance or identify vulnerabilities that could be targeted to overcome resistance.
Guide the rational design of this compound-based compounds or combination therapies unl.edunumberanalytics.comjck.bionih.govornl.gov.
Predictive biology, supported by computational models and machine learning, aims to accurately forecast biological outcomes based on available data jck.bioornl.gov. This could potentially allow researchers to predict the efficacy of this compound in different preclinical models or identify characteristics associated with sensitivity or resistance before conducting extensive experiments.
The search results emphasize the growing role of computational modeling and predictive biology in drug discovery and development, including mechanism elucidation and predicting drug-target interactions unl.edunumberanalytics.comjck.bionih.govornl.gov. While specific computational models for this compound were not found, this area represents a valuable future direction for optimizing its use and understanding.
Strategies to Overcome this compound Resistance in Preclinical Settings
The development of resistance is a major challenge in cancer therapy, and preclinical research into strategies to overcome potential this compound resistance is a critical future direction. Based on general strategies explored for other drugs, future preclinical studies could investigate:
Identifying the molecular mechanisms underlying acquired or intrinsic resistance to this compound using approaches like omics profiling nih.govnih.govgenexplain.com.
Evaluating combination strategies with other therapeutic agents that could circumvent resistance pathways.
Investigating novel targets or pathways that become essential for the survival of this compound-resistant cells.
Utilizing advanced preclinical models, such as resistant cell lines or organoids derived from relapsed tumors, to test new strategies nih.gov.
Understanding the mechanisms of resistance at a systems level through approaches like multi-omics integration is key to developing effective strategies to overcome it nih.govgenexplain.com. Preclinical models that accurately reflect the complexity of resistance are essential for testing these strategies nih.govnih.gov.
While the provided search results discuss preclinical strategies for overcoming resistance to targeted therapies in general nih.govnih.gov, and the role of omics in understanding resistance mechanisms genexplain.com, specific research on this compound resistance strategies was not found. This remains a crucial area for future preclinical investigation.
Repurposing and Rational Design of this compound-Based Compounds
Future preclinical research may explore the repurposing of this compound for new indications or the rational design of novel compounds based on the this compound structure. Repurposing involves investigating existing drugs for new therapeutic uses rsc.org. Rational design utilizes structural and mechanistic information to design compounds with improved properties, such as enhanced efficacy, reduced off-target effects, or the ability to overcome resistance rsc.orgmdpi.com.
Preclinical studies in this area could involve:
Screening this compound in a wider range of preclinical models representing different diseases.
Using computational modeling and structure-activity relationship (SAR) studies to design and synthesize this compound analogs with modified properties rsc.orgmdpi.com.
Evaluating the activity and mechanisms of these novel compounds in relevant preclinical models.
Rational design approaches often leverage computational tools and a deep understanding of the target and drug properties rsc.orgmdpi.com. This can lead to the development of more potent or selective agents.
The search results highlight the importance of rational design in developing new compounds with desired properties rsc.orgmdpi.com. While specific efforts related to repurposing or rationally designing this compound-based compounds were not found, these represent potential future research directions to expand the therapeutic utility of this chemical scaffold.
Investigation of Drug-Drug Interactions at the Mechanistic Level in Preclinical Models
Investigating potential drug-drug interactions (DDIs) involving this compound at a mechanistic level in preclinical models is important for understanding potential pharmacokinetic and pharmacodynamic interactions when used in combination therapies. Preclinical DDI studies aim to identify how a drug might affect the metabolism or transport of other drugs, or vice versa europa.eumdpi.commdpi.com.
Mechanistic preclinical investigations could involve:
Studying the inhibition or induction of drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) by this compound in in vitro systems europa.eumdpi.com.
Investigating the interaction of this compound with drug transporters in cellular or vesicle-based assays europa.eu.
Using advanced preclinical models, such as liver-on-a-chip systems, to study hepatic metabolism and potential interactions in a more complex environment mdpi.com.
Applying computational modeling, such as physiologically-based pharmacokinetic (PBPK) models, to predict potential clinical DDIs based on in vitro data mdpi.comddi-workshop-marbach.orgfda.gov.
Understanding these interactions at a mechanistic level in preclinical models is crucial for predicting potential clinical DDIs and informing the design of combination regimens europa.eumdpi.commdpi.comfda.gov.
The search results discuss the importance of mechanistic DDI studies in preclinical development and the methods used, including in vitro assays and computational modeling europa.eumdpi.commdpi.comddi-workshop-marbach.orgfda.gov. While specific preclinical DDI studies for this compound were not found, this area is a standard component of drug development and represents a necessary future research avenue to support its potential use in combination therapies.
Q & A
Q. What preclinical safety assessments are critical before advancing this compound to clinical trials?
- Methodological Answer : Conduct GLP-compliant toxicology studies in two mammalian species, focusing on myelosuppression and organ toxicity endpoints. Include histopathology, hematological profiling, and genotoxicity assays (e.g., Ames test). Submit data to regulatory bodies (e.g., FDA/EMA) with cross-referenced IND applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
